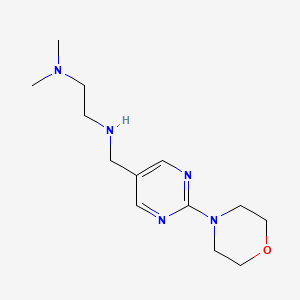
4-(Methylamino)pyridine-2-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methylamino)pyridine-2-carbothioamide is an organic compound with the molecular formula C7H9N3S It is a derivative of pyridine, featuring a methylamino group at the 4-position and a carbothioamide group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)pyridine-2-carbothioamide typically involves the reaction of 4-(methylamino)pyridine with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity. The product is typically isolated by filtration, washed, and dried under vacuum.
化学反応の分析
Types of Reactions
4-(Methylamino)pyridine-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of corresponding amines or thiols, using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbothioamide group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like acetonitrile at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles (amines, alcohols); reactions are usually conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Corresponding substituted derivatives
科学的研究の応用
4-(Methylamino)pyridine-2-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of urease, which is important in the treatment of certain bacterial infections.
Medicine: Explored for its potential therapeutic effects, including its role as an anti-inflammatory and antimicrobial agent.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
作用機序
The mechanism of action of 4-(Methylamino)pyridine-2-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. For example, as a urease inhibitor, it binds to the enzyme’s active site, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can reduce the pathogenicity of urease-producing bacteria.
類似化合物との比較
4-(Methylamino)pyridine-2-carbothioamide can be compared with other pyridine derivatives, such as:
2-(Methylamino)pyridine-4-carbothioamide: Similar structure but with different positional isomerism, leading to variations in chemical reactivity and biological activity.
Pyridine-2-carbothioamide: Lacks the methylamino group, resulting in different chemical properties and applications.
4-(Amino)pyridine-2-carbothioamide: Similar to this compound but without the methyl group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C7H9N3S |
|---|---|
分子量 |
167.23 g/mol |
IUPAC名 |
4-(methylamino)pyridine-2-carbothioamide |
InChI |
InChI=1S/C7H9N3S/c1-9-5-2-3-10-6(4-5)7(8)11/h2-4H,1H3,(H2,8,11)(H,9,10) |
InChIキー |
KPPNWDNPSACYLA-UHFFFAOYSA-N |
正規SMILES |
CNC1=CC(=NC=C1)C(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


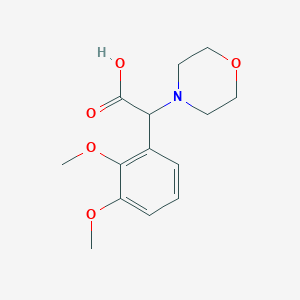
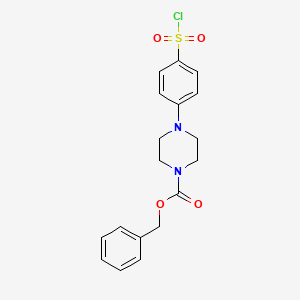


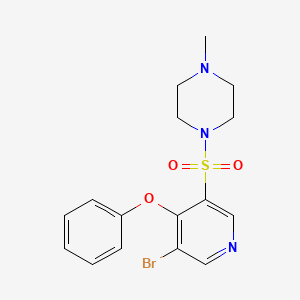
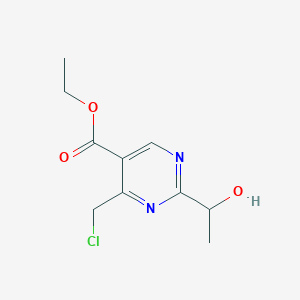
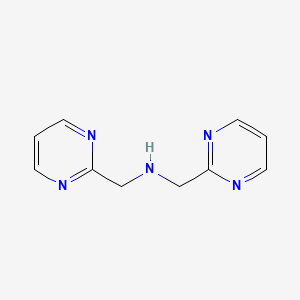


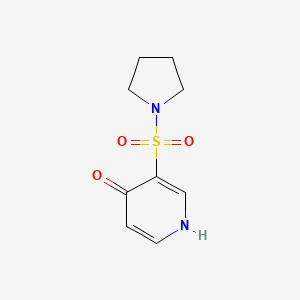
![7-methoxy-5H-pyrido[4,3-b]indole](/img/structure/B11808558.png)

